molecular formula C12H18 B072766 Benzene, 2,4-dimethyl-1-(1-methylpropyl)- CAS No. 1483-60-9

Benzene, 2,4-dimethyl-1-(1-methylpropyl)-

Cat. No. B072766
CAS RN: 1483-60-9
M. Wt: 162.27 g/mol
InChI Key: KAXODKSCABORIG-UHFFFAOYSA-N
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Description

Benzene, 2,4-dimethyl-1-(1-methylpropyl)- is a chemical compound that belongs to the group of alkylbenzenes. It is commonly known as p-cymene and has a molecular formula of C10H14. This compound is widely used in various industries, including the pharmaceutical, fragrance, and food industries. It is also used as a solvent and a flavoring agent in some products.

Mechanism Of Action

The mechanism of action of Benzene, 2,4-dimethyl-1-(1-methylpropyl)- is not fully understood. However, it is believed that its antimicrobial properties are due to its ability to disrupt the cell membrane of microorganisms. Its antioxidant and anti-inflammatory properties are believed to be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.

Biochemical And Physiological Effects

Benzene, 2,4-dimethyl-1-(1-methylpropyl)- has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell damage in various tissues. It has also been shown to have a protective effect on the liver and kidneys. Additionally, it has been found to have analgesic and anxiolytic properties.

Advantages And Limitations For Lab Experiments

One advantage of using Benzene, 2,4-dimethyl-1-(1-methylpropyl)- in lab experiments is its availability and low cost. It is also relatively stable and easy to handle. However, one limitation is that it may have variable purity, which can affect the reproducibility of results.

Future Directions

There are several future directions for research on Benzene, 2,4-dimethyl-1-(1-methylpropyl)-. One area of research is its potential use in cancer treatment. Further studies are needed to determine its efficacy and safety in vivo. Another area of research is its potential use as a natural preservative in the food industry. Additional studies are needed to determine its effectiveness and safety in food products. Finally, more research is needed to fully understand the mechanism of action of Benzene, 2,4-dimethyl-1-(1-methylpropyl)- and its potential applications in various fields.
In conclusion, Benzene, 2,4-dimethyl-1-(1-methylpropyl)- is a chemical compound with various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been discussed. Additionally, several future directions for research on this compound have been identified. Further studies are needed to fully understand the potential applications of Benzene, 2,4-dimethyl-1-(1-methylpropyl)- in various fields.

Synthesis Methods

Benzene, 2,4-dimethyl-1-(1-methylpropyl)- can be synthesized through various methods. One of the most common methods is the alkylation of toluene with isobutylene in the presence of a catalyst. The reaction occurs at high temperatures and pressures, and the yield of the product is dependent on the reaction conditions used.

Scientific Research Applications

Benzene, 2,4-dimethyl-1-(1-methylpropyl)- has been widely studied in scientific research. It has been found to have antimicrobial, antioxidant, and anti-inflammatory properties. It has also been studied for its potential use in cancer treatment. In one study, it was found that p-cymene inhibited the growth of breast cancer cells in vitro. Another study found that p-cymene had a protective effect against liver damage caused by acetaminophen.

properties

CAS RN

1483-60-9

Product Name

Benzene, 2,4-dimethyl-1-(1-methylpropyl)-

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

IUPAC Name

1-butan-2-yl-2,4-dimethylbenzene

InChI

InChI=1S/C12H18/c1-5-10(3)12-7-6-9(2)8-11(12)4/h6-8,10H,5H2,1-4H3

InChI Key

KAXODKSCABORIG-UHFFFAOYSA-N

SMILES

CCC(C)C1=C(C=C(C=C1)C)C

Canonical SMILES

CCC(C)C1=C(C=C(C=C1)C)C

Other CAS RN

1483-60-9

Origin of Product

United States

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